molecular formula C18H14N4O3S B2661229 2-((3,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one CAS No. 946354-69-4

2-((3,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one

Cat. No.: B2661229
CAS No.: 946354-69-4
M. Wt: 366.4
InChI Key: BPPJPVZBNQXWHI-UHFFFAOYSA-N
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Description

Molecular Hybridization Strategy and Structural Design Rationale

The compound exemplifies a molecular hybridization approach that merges pharmacophoric elements from quinazoline and 1,3,4-thiadiazole scaffolds. Quinazolines are renowned for their kinase inhibitory properties, while 1,3,4-thiadiazoles contribute electron-deficient aromatic systems that improve metabolic stability and target binding. The dioxolo[4,5-g] moiety introduces a bicyclic oxygen-containing system, which modulates solubility and planarizes the structure to favor π-π stacking interactions with biological targets.

Critical structural features include:

  • Quinazolinone core : Provides a rigid platform for substituent placement, with the C10-ketone group enabling hydrogen bonding interactions.
  • Thiadiazolo[2,3-b] fusion : Enhances electron deficiency, potentially improving interactions with ATP-binding pockets in kinases.
  • 3,5-Dimethylphenylamino substituent : The dimethyl groups introduce steric bulk to influence target selectivity, while the anilino linker facilitates hydrophobic contacts.

A comparative analysis of molecular descriptors reveals key differences from simpler analogs (Table 1):

Property This Compound Thiadiazolo[2,3-b]quinazolin-6-one
Molecular Weight (g/mol) 390.8 308.3–382.4
Hydrogen Bond Donors 1 1–2
Rotatable Bonds 2 3–5
Aromatic Rings 4 3–4

Historical Development of Quinazoline-Thiadiazole Conjugates

The synthesis of quinazoline-thiadiazole hybrids has evolved through three generations:

  • First-generation (pre-2010) : Utilized conventional cyclocondensation methods with limited regiocontrol. For example, early routes to thiadiazoloquinazolines relied on stoichiometric phosphorus oxychloride, producing mixtures requiring chromatographic separation.
  • Second-generation (2010–2020) : Introduced microwave-assisted synthesis and ionic liquid solvents, reducing reaction times from 24 hours to 2–4 hours while improving yields to 65–75%.
  • Current approaches (post-2020) : Employ deep eutectic solvents (DES) like 2[HDPH]:CoCl4²⁻, enabling solvent-free one-pot three-component syntheses with >85% yields for complex derivatives.

The target compound’s synthesis likely employs a DES-accelerated pathway involving:

  • Cyclocondensation of 5-substituted-1,3,4-thiadiazol-2-amine with dimedone analogs
  • Subsequent annulation with 3,5-dimethylphenyl isocyanate
  • Final oxidative aromatization to form the dioxolo ring.

Emerging Applications in Medicinal Chemistry and Drug Discovery

Recent studies highlight three key therapeutic directions for this structural class:
Kinase inhibition : The planar fused system shows complementary topology to the ATP-binding cleft of EGFR and VEGFR-2 kinases. Molecular docking simulations predict binding energies ≤−8.9 kcal/mol, comparable to approved tyrosine kinase inhibitors.

Antimicrobial activity : Thiadiazoloquinazolines demonstrate broad-spectrum activity against Gram-positive pathogens (MIC = 2–8 μg/mL) through dual inhibition of DNA gyrase and dihydrofolate reductase.

CNS penetration : LogP values of 2.1–2.8 and polar surface areas <90 Ų suggest potential blood-brain barrier permeability, with in silico models predicting 72–85% brain uptake for methyl-substituted derivatives.

Ongoing structure-activity relationship (SAR) studies focus on:

  • Optimizing the C2-anilino substituent for target-specific potency
  • Modulating dioxole ring electronics to control metabolic oxidation rates
  • Exploring bis-thiadiazolo analogs for multivalent target engagement.

Properties

IUPAC Name

5-(3,5-dimethylanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c1-9-3-10(2)5-11(4-9)19-17-21-22-16(23)12-6-14-15(25-8-24-14)7-13(12)20-18(22)26-17/h3-7H,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPJPVZBNQXWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NN3C(=O)C4=CC5=C(C=C4N=C3S2)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: Starting with anthranilic acid, the quinazolinone core is synthesized through cyclization reactions involving various reagents such as formamide or orthoesters.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via cyclization reactions involving thiosemicarbazide and appropriate oxidizing agents.

    Attachment of the Dioxole Moiety: The dioxole ring is typically introduced through cyclization reactions involving catechol derivatives and formaldehyde under acidic conditions.

    Final Coupling with 3,5-Dimethylaniline: The final step involves coupling the intermediate with 3,5-dimethylaniline under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinazolinone core, leading to the formation of amines or dihydroquinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Features

The compound is characterized by:

  • A quinazolinone core : Known for its diverse biological activities.
  • A thiadiazole ring : Contributing to its pharmacological properties.
  • A dioxole moiety : Enhancing stability and chemical reactivity.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinazolinone Core : Starting from anthranilic acid through cyclization reactions.
  • Introduction of the Thiadiazole Ring : Via cyclization involving thiosemicarbazide and oxidizing agents.
  • Attachment of the Dioxole Moiety : Using catechol derivatives and formaldehyde under acidic conditions.

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it an important intermediate in organic synthesis.

Biology

Biologically, 2-((3,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one has shown promising potential as:

  • Antimicrobial Agent : Demonstrated efficacy against various bacterial strains.
  • Anticancer Agent : Exhibits activity by interacting with biological macromolecules such as enzymes and receptors.

Case Study: Anticancer Activity

A study published in 2021 evaluated the cytotoxic effects of similar quinazoline derivatives against cancer cell lines. The results indicated that modifications in the structure significantly enhanced their anticancer properties .

Medicine

In medicine, this compound is being explored for its therapeutic potential:

  • Drug Development : Its ability to interact with specific biological targets positions it as a candidate for new drug formulations aimed at treating diseases like cancer and infections.

Case Study: Drug Interaction

Research has shown that compounds with similar structures can inhibit specific enzymes involved in cell proliferation. This mechanism is crucial for developing targeted cancer therapies .

Industry

Industrially, this compound could be utilized in:

  • Material Science : Development of new polymers or coatings due to its stable chemical structure.
  • Agricultural Applications : Potential use in pesticide formulations based on its biological activity.

Uniqueness and Future Directions

The uniqueness of this compound lies in its combination of three distinct moieties—quinazolinone, thiadiazole, and dioxole—which confer unique chemical and biological properties. This versatility opens avenues for further research into functionalization and application in drug discovery.

Future Research Directions

  • Expanded Biological Testing : Investigating additional biological activities beyond antimicrobial and anticancer effects.
  • Synthetic Modifications : Exploring how variations in the structure influence activity and stability.
  • Commercial Applications : Assessing potential uses in industrial settings.

Mechanism of Action

The mechanism of action of 2-((3,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the application. The compound’s structure allows it to fit into binding sites on these targets, inhibiting or modulating their activity. For example, in anticancer applications, it may inhibit enzymes involved in cell proliferation, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

Quinazolinone derivatives are well-documented for diverse biological activities. Key structural analogues include:

4-Benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones : These compounds exhibit potent H1-antihistaminic activity due to the triazolo ring and benzyl substituent, which enhance receptor binding .

1-Substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones : The phenyl group at position 4 improves metabolic stability compared to alkyl substituents, as shown in preclinical models .

Heterocyclic Amines (e.g., IQ derivatives): Though structurally distinct (imidazo[4,5-f]quinoline core), these compounds highlight the carcinogenic risks associated with certain heterocycles, emphasizing the need for toxicity profiling in novel quinazolinones .

Key Structural and Functional Differences

Feature Target Compound 4-Benzyl-Triazoloquinazolinone IQ Derivatives
Core Structure Quinazolinone fused with dioxolo and thiadiazolo rings Triazoloquinazolinone Imidazoquinoline
Substituents 3,5-Dimethylphenylamino at C2 Benzyl at C4, triazolo at C1 Aminoimidazole at C2
Bioactivity Not reported (hypothesized kinase inhibition) H1-antihistaminic Carcinogenic (2A classification)
Synthetic Route Likely involves cyanocarbonimidate-mediated cyclization (based on Ref 12) Multi-step condensation Formed via Maillard reaction

Spectroscopic Characterization

While the target compound’s spectroscopic data are unavailable, analogous studies (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside) demonstrate the utility of NMR and UV for structural confirmation. Key spectral differences would arise from the thiadiazolo and dioxolo rings, which may produce distinct ¹³C-NMR signals (e.g., sulfur-adjacent carbons at ~120–130 ppm) compared to triazoloquinazolinones (~100–110 ppm) .

Pharmacological and Toxicological Considerations

  • Toxicity: Heterocyclic amines like IQ underscore the importance of mutagenicity assays for novel quinazolinones, particularly those with electron-rich aromatic systems .

Biological Activity

The compound 2-((3,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one , identified by its CAS number 946354-69-4 , is a complex heterocyclic molecule that exhibits a variety of biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H14N4O3SC_{18}H_{14}N_{4}O_{3}S, with a molecular weight of 366.4 g/mol . The structure incorporates a thiadiazole moiety, which is known for its diverse pharmacological properties.

PropertyValue
CAS Number946354-69-4
Molecular FormulaC₁₈H₁₄N₄O₃S
Molecular Weight366.4 g/mol

Antimicrobial Properties

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial activity. The presence of the thiadiazole ring enhances the compound's ability to inhibit various bacterial strains and fungi. For instance, studies have shown that compounds with similar structures can effectively combat resistant strains of bacteria due to their unique mechanisms of action .

Anticancer Activity

The anticancer potential of compounds containing the thiadiazole moiety has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. A study highlighted that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Neuroprotective Effects

Another area of interest is the neuroprotective activity attributed to this compound. Research has indicated that derivatives with the thiadiazole structure can exhibit anticonvulsant properties. In vivo studies demonstrated that certain compounds significantly reduced seizure activity in animal models, suggesting their potential use in treating epilepsy .

Anti-inflammatory Activity

The anti-inflammatory effects of compounds similar to This compound have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response .

Study 1: Anticancer Efficacy

A study conducted on synthesized derivatives of the thiadiazole scaffold reported that one specific derivative showed significant anticancer activity against breast cancer cells. The compound induced apoptosis through mitochondrial pathways and was found to be less toxic to normal cells compared to traditional chemotherapeutics .

Study 2: Anticonvulsant Activity

In an evaluation of anticonvulsant activity using the maximal electroshock (MES) test and pentylenetetrazol (PTZ) model, several derivatives demonstrated potent effects at doses as low as 30 mg/kg . One derivative showed a reduction in seizure frequency comparable to established anticonvulsants like phenytoin .

Q & A

Q. How can ecological risk assessments be structured for this compound?

  • Methodological Answer : Apply the framework from , combining lab-based EC50_{50} (e.g., algal growth inhibition) and field mesocosm studies. Use probabilistic risk assessment (PRA) to model species sensitivity distributions. Incorporate human exposure thresholds (e.g., ADI/TDI) derived from in vitro hepatotoxicity assays .

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